molecular formula C6H5F3N2O3 B13886846 Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate

Cat. No.: B13886846
M. Wt: 210.11 g/mol
InChI Key: OGFGNEHBFPNDDB-UHFFFAOYSA-N
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Description

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate is a compound that belongs to the class of trifluoromethylated heterocycles. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the biological activity of compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate typically involves the reaction of ethyl 4-amino-1,2,5-oxadiazole-3-carboxylate with trifluoromethylating agents. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . The reaction proceeds through the formation of a trifluoromethylated intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the use of environmentally friendly solvents and catalysts can be employed to minimize waste and reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have enhanced biological and chemical properties .

Comparison with Similar Compounds

Ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate can be compared with other trifluoromethylated compounds, such as:

  • Trifluoromethane (CF3H)
  • 1,1,1-Trifluoroethane (CF3CH3)
  • Hexafluoroacetone (CF3COCF3)

These compounds share the trifluoromethyl group but differ in their chemical structure and properties . This compound is unique due to its oxadiazole ring, which imparts specific reactivity and biological activity .

Properties

Molecular Formula

C6H5F3N2O3

Molecular Weight

210.11 g/mol

IUPAC Name

ethyl 4-(trifluoromethyl)-1,2,5-oxadiazole-3-carboxylate

InChI

InChI=1S/C6H5F3N2O3/c1-2-13-5(12)3-4(6(7,8)9)11-14-10-3/h2H2,1H3

InChI Key

OGFGNEHBFPNDDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NON=C1C(F)(F)F

Origin of Product

United States

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